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molecular formula C10H13ClN2O2 B1388517 tert-Butyl 3-Chloropyridin-4-ylcarbamate CAS No. 1068976-22-6

tert-Butyl 3-Chloropyridin-4-ylcarbamate

Cat. No. B1388517
M. Wt: 228.67 g/mol
InChI Key: OUZIURMUCIZJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

To a solution of 4-amino-3-chloropyridine (15 g, 116.7 mmol) in THF (60 mL) is added NaHMDS in THF (1 M, 233. mL, 233 mmol). After stirring at rt for 30 min, BOC20 (23.2 g, 106 mmol) in THF (45 mL) is added in one portion and the mixture is stirred for 3 h at rt. Additional BOC2O (2 g, 9.0 mmol) in THF (40 mL) is added and the reaction is stirred for 18 h at rt. 0.1% aqueous HCl (1.35 L) is added. The mixture is extracted with EtOAc. The organic layer is dried (Na2SO4), filtered and concentrated. The residue is recrystallized from ether to afford (3-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester (4 g). The mother liquor is purified by silica gel column chromatography eluting with 0-50% EtOAc in heptane. The collected product is crystallized from ether to afford additional 4.5 g of (3-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester (total yield 8.5 g). MS: 229 (M+H); 1H NMR (300 MHz, CDCl3): δ 8.48 (s, 1H), 8.38 (d, 1H), 8.17 (d, 1H), 7.18 (broad s, 1H) 1.57 (s, 9H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
233 mmol
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.35 L
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[Cl:8].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[O:19](C(OC(C)(C)C)=O)[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=O.Cl>C1COCC1>[C:23]([O:22][C:20](=[O:19])[NH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[Cl:8])([CH3:26])([CH3:25])[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=C(C=NC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
233 mmol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.35 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 3 h at rt
Duration
3 h
STIRRING
Type
STIRRING
Details
the reaction is stirred for 18 h at rt
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=NC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 194.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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